Benzothiazol-2-yl-(4-chloro-phenyl)-amine
Overview
Description
“Benzothiazol-2-yl-(4-chloro-phenyl)-amine” is a chemical compound with the linear formula C15H11ClN2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been studied extensively. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a simple, green, and efficient synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzothiazole ring attached to a 4-chlorophenyl group via an amine linkage .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 302.785 g/mol . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
Benzothiazol-2-yl-(4-chloro-phenyl)-amine has been utilized in the synthesis of metal complexes. A study by Alkuubaisi et al. (2016) demonstrated the preparation of this compound and its reaction with Co(II), Ni(II), Cu(II), and Zn(II) ions to yield complexes with potential applications in coordination chemistry. These complexes were characterized using various spectroscopic techniques, suggesting an octahedral structure for all prepared complexes (Alkuubaisi et al., 2016).
Potential Antitumor and Antimicrobial Applications
This compound derivatives have shown promise in antitumor and antimicrobial research. For example, a study by Srivastav et al. (2009) synthesized novel quinazoline derivatives using this compound, revealing significant anti-inflammatory and antibacterial activities (Srivastav et al., 2009). Additionally, Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, highlighting the potential of these derivatives in cancer therapy (Bradshaw et al., 2002).
Corrosion Inhibition
The compound also finds application in materials science, particularly in corrosion inhibition. Salarvand et al. (2017) investigated the inhibition performance of derivatives of this compound for mild steel in acidic environments, demonstrating significant corrosion inhibition efficiencies (Salarvand et al., 2017).
Synthesis of Other Biologically Active Derivatives
Research has also focused on the synthesis of various biologically active derivatives of this compound. Studies like those by Yurttaş et al. (2015) and Bikobo et al. (2017) have synthesized and evaluated derivatives for antitumor and antimicrobial activities, respectively, showing considerable efficacy in these domains (Yurttaş et al., 2015), (Bikobo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQQXSUIQRSKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284028 | |
Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6276-78-4 | |
Record name | NSC34955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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